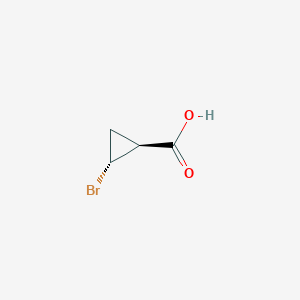
(1S,2R)-2-Bromocyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-Bromocyclopropane-1-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its cyclopropane ring, which is substituted with a bromine atom and a carboxylic acid group. The stereochemistry of this compound is denoted by the (1S,2R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Bromocyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using brominated reagents. For instance, the reaction of an alkene with dibromocarbene can yield the desired cyclopropane derivative. Another method involves the use of diazo compounds in the presence of a transition metal catalyst to facilitate the cyclopropanation reaction.
Industrial Production Methods
Industrial production of this compound often employs enantioselective synthesis techniques to ensure the production of the desired enantiomer. Enzymatic resolution and chiral chromatography are commonly used to separate the enantiomers and obtain the pure (1S,2R) form .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-Bromocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Hydroxide ions, amines, and thiols for substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield (1S,2R)-2-hydroxycyclopropane-1-carboxylic acid, while reduction with lithium aluminum hydride can produce (1S,2R)-2-bromocyclopropanol .
Scientific Research Applications
(1S,2R)-2-Bromocyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of (1S,2R)-2-Bromocyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. Additionally, the carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Bromocyclopropane-1-carboxylic acid: The enantiomer of the compound with opposite stereochemistry.
2-Bromocyclopropane-1-carboxylic acid: A racemic mixture of both enantiomers.
2-Chlorocyclopropane-1-carboxylic acid: A similar compound with a chlorine atom instead of bromine.
Uniqueness
(1S,2R)-2-Bromocyclopropane-1-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomer and other similar compounds.
Properties
CAS No. |
60212-40-0 |
|---|---|
Molecular Formula |
C4H5BrO2 |
Molecular Weight |
164.99 g/mol |
IUPAC Name |
(1R,2S)-2-bromocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C4H5BrO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3-/m0/s1 |
InChI Key |
VKKVGTCMSVLBCD-HRFVKAFMSA-N |
SMILES |
C1C(C1Br)C(=O)O |
Isomeric SMILES |
C1[C@@H]([C@H]1Br)C(=O)O |
Canonical SMILES |
C1C(C1Br)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















